molecular formula C24H44O6 B12751940 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate CAS No. 71400-22-1

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate

Cat. No.: B12751940
CAS No.: 71400-22-1
M. Wt: 428.6 g/mol
InChI Key: BWZLMHVNONMDSZ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is a chemical compound with the molecular formula C24H44O6. It is an ester derived from oleic acid and glycerol, featuring hydroxyl and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of oleic acid and glycerol into the reactor, along with the acid catalyst. The reaction is maintained at elevated temperatures, and the product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in various applications .

Properties

CAS No.

71400-22-1

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h10-11,21-22,25-26H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

BWZLMHVNONMDSZ-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.